3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1144479-73-1
VCID: VC11964364
InChI: InChI=1S/C8H8N2OS2/c1-10-7(11)6-5(3-4-13-6)9-8(10)12-2/h3-4H,1-2H3
SMILES: CN1C(=O)C2=C(C=CS2)N=C1SC
Molecular Formula: C8H8N2OS2
Molecular Weight: 212.3 g/mol

3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1144479-73-1

Cat. No.: VC11964364

Molecular Formula: C8H8N2OS2

Molecular Weight: 212.3 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1144479-73-1

Specification

CAS No. 1144479-73-1
Molecular Formula C8H8N2OS2
Molecular Weight 212.3 g/mol
IUPAC Name 3-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H8N2OS2/c1-10-7(11)6-5(3-4-13-6)9-8(10)12-2/h3-4H,1-2H3
Standard InChI Key PGHUWAJZNMOXAU-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C=CS2)N=C1SC
Canonical SMILES CN1C(=O)C2=C(C=CS2)N=C1SC

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one, reflects its core structure: a thieno[3,2-d]pyrimidin-4-one system with a methyl group at position 3 and a methylsulfanyl group at position 2. Key structural features include:

  • Thiophene ring: Fused to the pyrimidine moiety at positions 3 and 2.

  • Pyrimidin-4-one: A lactam ring with a ketone group at position 4.

  • Substituents: Methyl (-CH₃) at N3 and methylsulfanyl (-S-CH₃) at C2.

The SMILES notation (CN1C(=O)C2=C(C=CS2)N=C1SC) and InChIKey (PGHUWAJZNMOXAU-UHFFFAOYSA-N) provide precise representations for computational and experimental studies.

Table 1: Molecular Data

PropertyValue
CAS No.1144479-73-1
Molecular FormulaC₈H₈N₂OS₂
Molecular Weight212.3 g/mol
IUPAC Name3-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one
SMILESCN1C(=O)C2=C(C=CS2)N=C1SC
XLogP31.7 (estimated)

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multi-step organic reactions starting from thiophene derivatives. A representative pathway includes:

  • Cyclocondensation: Reaction of 2-aminothiophene-3-carboxylate with methyl isothiocyanate to form the pyrimidine ring .

  • Methylation: Introduction of the methyl group at N3 using methyl iodide under basic conditions.

  • Sulfuration: Addition of methylsulfanyl via nucleophilic substitution or thiolation reagents .

Key reaction conditions:

  • Solvents: Ethanol, DMF, or THF.

  • Catalysts: Triethylamine or potassium carbonate.

  • Temperature: Reflux (70–100°C) for 8–12 hours .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.45 (s, 3H, N-CH₃), δ 2.68 (s, 3H, S-CH₃), δ 6.95–7.20 (thiophene protons).

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) .

  • Mass Spectrometry: Molecular ion peak at m/z 212.3 [M⁺].

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility: Limited data available; predicted to be soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media due to the lactam ring .

Reactivity Profile

The compound undergoes reactions at three key sites:

  • Lactam carbonyl: Nucleophilic attack (e.g., aminolysis to form amides) .

  • Methylsulfanyl group: Oxidation to sulfoxide/sulfone or displacement by nucleophiles .

  • Thiophene ring: Electrophilic substitution (e.g., halogenation) .

Table 2: Representative Reactions

Reaction TypeReagentsProduct
OxidationH₂O₂, AcOHSulfoxide derivative
AminolysisAmmonia, EtOH4-Amino-thienopyrimidine
HalogenationNBS, CCl₄5-Bromo-substituted analog

Biological Activities and Mechanisms

Kinase Inhibition

Thieno[3,2-d]pyrimidin-4-ones are potent ROCK (Rho-associated protein kinase) inhibitors. Structural analogs of this compound exhibit IC₅₀ values as low as 0.001 μM against ROCK II, disrupting cytoskeletal dynamics and cell migration . The methylsulfanyl group enhances hydrophobic interactions with the kinase’s ATP-binding pocket .

Structure-Activity Relationships (SAR)

  • N3-Methyl: Critical for metabolic stability and oral bioavailability.

  • C2-Methylsulfanyl: Modulates electron density, enhancing kinase binding .

  • Thiophene ring: Planar structure facilitates π-π stacking with aromatic residues in target proteins .

Research Advancements and Future Directions

Recent Studies

  • Kinase inhibitor optimization: Hybrid derivatives incorporating pyrrolopyridine moieties show 100-fold selectivity for ROCK over PKA .

  • Anticancer applications: Analogues induce apoptosis in breast cancer cells (MCF-7) via PI3K/AKT pathway inhibition .

Challenges and Opportunities

  • Synthetic complexity: Multi-step routes limit large-scale production.

  • Pharmacokinetics: Poor aqueous solubility necessitates prodrug strategies .

  • Target validation: CRISPR screening needed to identify off-target effects .

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